molecular formula C18H17F3N4O3 B2998096 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1797816-16-0

5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2998096
CAS No.: 1797816-16-0
M. Wt: 394.354
InChI Key: ASJMQPVYISOHNR-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a hybrid heterocyclic structure, incorporating a tetrahydroindazole core linked to an isoxazole-carboxamide group via an ethyl spacer. The tetrahydroindazole scaffold is a recognized pharmacophore in medicinal chemistry, known to be present in compounds investigated as kinase inhibitors . The presence of the 3-(trifluoromethyl) group on the indazole ring is a common strategy in drug design to enhance metabolic stability and modulate binding affinity. The fused furan and isoxazole rings are privileged structures that can contribute to molecular recognition and binding interactions with biological targets. The primary research value of this compound lies in its potential as a biochemical tool for probing kinase signaling pathways and for high-throughput screening campaigns to identify new therapeutic leads. Its specific mechanism of action is target-dependent and requires empirical validation in relevant assay systems. Researchers are encouraged to investigate its activity profile against a panel of kinases and other disease-relevant enzymes. This product is provided for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(furan-2-yl)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)16-11-4-1-2-5-13(11)25(23-16)8-7-22-17(26)12-10-15(28-24-12)14-6-3-9-27-14/h3,6,9-10H,1-2,4-5,7-8H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJMQPVYISOHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Furan ring : A five-membered aromatic ring that contributes to the compound's biological properties.
  • Isoxazole moiety : A heterocyclic structure that enhances the compound's pharmacological profile.
  • Trifluoromethyl group : Known for increasing lipophilicity and metabolic stability.

Table 1: Structural Components

ComponentDescription
Furan ringContributes to aromaticity and reactivity
IsoxazoleEnhances biological activity
TrifluoromethylIncreases lipophilicity and stability

Antimicrobial Activity

Research indicates that compounds containing furan and isoxazole moieties often exhibit antimicrobial properties. For instance, derivatives of furan have shown significant activity against various bacterial strains. The specific compound has been evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of furan derivatives, the compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus , outperforming standard antibiotics such as tetracycline . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Compounds with similar structural features have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA-431 (skin cancer)15.00Apoptosis induction
Compound BJurkat (leukemia)12.50Cell cycle arrest
Target CompoundVariousTBDTBD

Neuropharmacological Activity

The compound has also been investigated for neuropharmacological effects. In animal models, it exhibited anticonvulsant properties, suggesting a potential role in treating epilepsy or other seizure disorders.

Case Study: Anticonvulsant Effects

In a picrotoxin-induced convulsion model, the target compound showed significant protective effects, indicating its ability to modulate neurotransmitter systems . This opens avenues for further exploration in neuropharmacology.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The isoxazole moiety may act as a competitive inhibitor for key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : The trifluoromethyl group enhances binding affinity to specific receptors involved in apoptosis pathways.
  • Cell Membrane Interaction : The furan ring increases membrane permeability, facilitating drug uptake.

Comparison with Similar Compounds

Target Compound:

  • Core Structure : Isoxazole (3-carboxamide) + furan (2-yl).
  • Substituents : Trifluoromethyl (-CF₃) on the tetrahydroindazole ring.
  • Molecular Weight: Not explicitly stated, but estimated to exceed 400 g/mol based on analogs .

Comparable Compounds:

5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide ():

  • Core Structure : Similar isoxazole-furan backbone.
  • Key Differences : Replaces the tetrahydroindazole with a methylsulfonyl-substituted tetrahydrothiazolo-pyridine.
  • Molecular Weight : 414.4 g/mol.
  • Implications : The methylsulfonyl group may enhance solubility compared to the trifluoromethyl group in the target compound .

N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide (): Core Structure: Isoxazole-furan + tetrahydrofuran-carboxamide. Key Differences: Lacks the trifluoromethyl group; includes a tetrahydrofuran ring instead of tetrahydroindazole. Molecular Weight: 414.4 g/mol.

5-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide ():

  • Core Structure : Isoxazole-furan with a hydroxyethyl linker.
  • Key Differences : Replaces the tetrahydroindazole with a hybrid furan-thiophene-hydroxyethyl group.
  • Molecular Weight : 370.4 g/mol.
  • Implications : The thiophene and additional furan rings could alter electronic properties, affecting reactivity or pharmacokinetics .

Comparative Data Table

Property/Feature Target Compound Compound from Compound from Compound from
Core Heterocycles Isoxazole, Furan, Tetrahydroindazole Isoxazole, Furan, Thiazolo-pyridine Isoxazole, Furan, Thiazolo-pyridine Isoxazole, Furan, Thiophene
Key Substituents -CF₃ on indazole -SO₂CH₃ on thiazolo-pyridine Tetrahydrofuran-carboxamide Hydroxyethyl, Thiophene
Molecular Weight (g/mol) ~400–420 (estimated) 414.4 414.4 370.4
Potential Bioactivity Unreported; inferred metabolic stability Enhanced solubility (sulfonyl group) Reduced steric hindrance Altered electronic profile

Research Implications

  • Trifluoromethyl vs. Methylsulfonyl : The -CF₃ group in the target compound likely improves membrane permeability compared to the -SO₂CH₃ group in ’s analog, but the latter may offer better aqueous solubility .
  • Tetrahydroindazole vs. Thiazolo-pyridine : The indazole scaffold in the target compound is structurally distinct from thiazolo-pyridine systems, which are common in kinase inhibitors. This suggests divergent target profiles .
  • Thiophene Inclusion : ’s compound introduces a sulfur-containing thiophene ring, which could modulate redox properties or binding to metal-containing enzymes .

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